molecular formula C36H43NO11 B590317 1,3-O-Isopropylidene (R)-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt CAS No. 238762-33-9

1,3-O-Isopropylidene (R)-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt

Cat. No. B590317
CAS RN: 238762-33-9
M. Wt: 665.736
InChI Key: YLLMNTFLXQSSCQ-GCAOVTBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-O-Isopropylidene (R)-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is mainly used in the synthesis of chiral drugs and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of 1,3-O-Isopropylidene (R)-Albuterol (1,3-O-Isopropylidene (R)-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt)-Di-O-toluoyl Tartrate Salt is not well understood. However, it is believed that the compound acts as a chiral auxiliary by controlling the stereochemistry of the reaction. The compound has a chiral center, which can be used to control the stereochemistry of the reaction. The chiral auxiliary can be easily removed from the product, leaving behind the desired chiral compound.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 1,3-O-Isopropylidene (R)-Albuterol (1,3-O-Isopropylidene (R)-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt)-Di-O-toluoyl Tartrate Salt. However, studies have shown that the compound is non-toxic and does not have any adverse effects on the human body. The compound is mainly used in lab experiments and has not been approved for human use.

Advantages and Limitations for Lab Experiments

1,3-O-Isopropylidene (R)-Albuterol (1,3-O-Isopropylidene (R)-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt)-Di-O-toluoyl Tartrate Salt has several advantages for lab experiments. The compound is easy to synthesize, and the synthesis method is reproducible and scalable. The compound is also non-toxic and does not have any adverse effects on the human body. However, the compound has some limitations. It is mainly used as a chiral auxiliary in asymmetric synthesis and cannot be used as a standalone compound. The compound is also expensive, which limits its use in large-scale experiments.

Future Directions

There are several future directions for 1,3-O-Isopropylidene (R)-Albuterol (1,3-O-Isopropylidene (R)-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt)-Di-O-toluoyl Tartrate Salt. The compound can be used in the synthesis of new chiral compounds, including chiral drugs. The compound can also be used in the development of new methods for asymmetric synthesis. Further studies are needed to understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
In conclusion, 1,3-O-Isopropylidene (R)-Albuterol (1,3-O-Isopropylidene (R)-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt)-Di-O-toluoyl Tartrate Salt is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is mainly used in the synthesis of chiral drugs and as a chiral auxiliary in asymmetric synthesis. The compound is easy to synthesize, non-toxic, and has several advantages for lab experiments. Further studies are needed to understand the mechanism of action of the compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 1,3-O-Isopropylidene (R)-Albuterol (1,3-O-Isopropylidene (R)-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt)-Di-O-toluoyl Tartrate Salt involves the reaction of (R)-Albuterol with di-p-toluoyl-L-tartaric acid in the presence of a suitable solvent. The reaction is carried out under controlled conditions, and the product is obtained in high yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability.

Scientific Research Applications

1,3-O-Isopropylidene (R)-Albuterol (1,3-O-Isopropylidene (R)-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt)-Di-O-toluoyl Tartrate Salt has been extensively used in scientific research. The compound is mainly used as a chiral auxiliary in asymmetric synthesis. It has been used in the synthesis of various chiral compounds, including chiral amino acids, chiral alcohols, and chiral ketones. The compound has also been used in the synthesis of chiral drugs, including beta-blockers, anti-inflammatory drugs, and anti-cancer drugs.

properties

IUPAC Name

(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(1R)-2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8.C16H25NO3/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-15(2,3)17-9-13(18)11-6-7-14-12(8-11)10-19-16(4,5)20-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);6-8,13,17-18H,9-10H2,1-5H3/t15-,16-;13-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLMNTFLXQSSCQ-GCAOVTBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC1(OCC2=C(O1)C=CC(=C2)[C@H](CNC(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H43NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857891
Record name (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--(1R)-2-(tert-butylamino)-1-(2,2-dimethyl-2H,4H-1,3-benzodioxin-6-yl)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-O-Isopropylidene (R)-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt

CAS RN

238762-33-9
Record name (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--(1R)-2-(tert-butylamino)-1-(2,2-dimethyl-2H,4H-1,3-benzodioxin-6-yl)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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